molecular formula C13H20N2O2 B3875133 2-(1-Hydroxybutan-2-ylamino)-4,4-dimethyl-6-oxocyclohexene-1-carbonitrile

2-(1-Hydroxybutan-2-ylamino)-4,4-dimethyl-6-oxocyclohexene-1-carbonitrile

Cat. No.: B3875133
M. Wt: 236.31 g/mol
InChI Key: BMTBIFVTRMPZSN-UHFFFAOYSA-N
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Description

2-(1-Hydroxybutan-2-ylamino)-4,4-dimethyl-6-oxocyclohexene-1-carbonitrile is an organic compound with a complex structure that includes a cyclohexene ring, a hydroxybutylamino group, and a carbonitrile group

Properties

IUPAC Name

2-(1-hydroxybutan-2-ylamino)-4,4-dimethyl-6-oxocyclohexene-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-4-9(8-16)15-11-5-13(2,3)6-12(17)10(11)7-14/h9,15-16H,4-6,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMTBIFVTRMPZSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC1=C(C(=O)CC(C1)(C)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Hydroxybutan-2-ylamino)-4,4-dimethyl-6-oxocyclohexene-1-carbonitrile typically involves multiple steps. One common method starts with the preparation of the cyclohexene ring, followed by the introduction of the hydroxybutylamino group and the carbonitrile group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2-(1-Hydroxybutan-2-ylamino)-4,4-dimethyl-6-oxocyclohexene-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonitrile group can be reduced to form an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1-Hydroxybutan-2-ylamino)-4,4-dimethyl-6-oxocyclohexene-1-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2-(1-Hydroxybutan-2-ylamino)-4,4-dimethyl-6-oxocyclohexene-1-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or binding to receptor sites, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Hydroxybutan-2-ylamino)-9-propan-2-yl-6-purinyl: A compound with a similar hydroxybutylamino group but different core structure.

    3-(Thien-2-yl)imino-3H-furan-2-ones: Compounds with similar functional groups but different ring systems.

Uniqueness

2-(1-Hydroxybutan-2-ylamino)-4,4-dimethyl-6-oxocyclohexene-1-carbonitrile is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-Hydroxybutan-2-ylamino)-4,4-dimethyl-6-oxocyclohexene-1-carbonitrile
Reactant of Route 2
2-(1-Hydroxybutan-2-ylamino)-4,4-dimethyl-6-oxocyclohexene-1-carbonitrile

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